1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione is a complex organic compound with a unique structure that includes both isoindole and hexane-dione moieties
Vorbereitungsmethoden
The synthesis of 1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an isoindole derivative with a hexane-dione precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-Hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)hexane-2,5-dione can be compared with similar compounds such as:
Lenalidomide: A derivative of thalidomide with similar structural features but different biological activities.
2,6-Piperidinedione derivatives: Compounds with similar dione structures but varying functional groups that confer different properties and applications.
Eigenschaften
CAS-Nummer |
63272-22-0 |
---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
1-(1-hydroxy-3-oxo-1H-isoindol-2-yl)hexane-2,5-dione |
InChI |
InChI=1S/C14H15NO4/c1-9(16)6-7-10(17)8-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5,13,18H,6-8H2,1H3 |
InChI-Schlüssel |
GLPBNGHCYLENOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)CN1C(C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.